(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid
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Overview
Description
The compound (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid is a complex organic molecule. It is characterized by the presence of multiple amino and hydroxyl groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods are designed to optimize the reaction conditions, such as temperature, pH, and solvent choice, to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino groups can produce primary amines.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The trifluoroacetic acid moiety may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar trifluoromethyl groups, used as a solvent and synthetic intermediate.
Dye Sensitized Solar Cell Compounds: Compounds used in solar cells, sharing some structural similarities in terms of functional groups.
Uniqueness
What sets this compound apart is its combination of amino, hydroxyl, and trifluoroacetic acid groups, which provide a unique set of chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where such versatility is required.
Properties
Molecular Formula |
C17H22F3N3O7 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H21N3O5.C2HF3O2/c1-8(16)13(20)17-9(2)14(21)18-12(15(22)23)7-10-3-5-11(19)6-4-10;3-2(4,5)1(6)7/h3-6,8-9,12,19H,7,16H2,1-2H3,(H,17,20)(H,18,21)(H,22,23);(H,6,7)/t8-,9-,12-;/m0./s1 |
InChI Key |
IPWSDGGZZDSIDC-ARHYHGMQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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